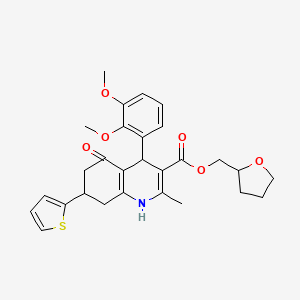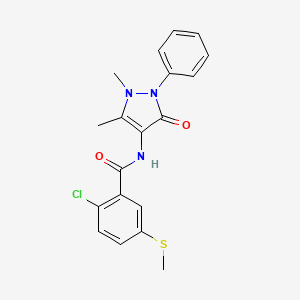![molecular formula C18H22F2N2O3 B14947253 (1R)-octahydro-2H-quinolizin-1-ylmethyl [(2,6-difluorophenyl)carbonyl]carbamate](/img/structure/B14947253.png)
(1R)-octahydro-2H-quinolizin-1-ylmethyl [(2,6-difluorophenyl)carbonyl]carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R)OCTAHYDRO-2H-QUINOLIZIN-1-YLMETHYL N-(2,6-DIFLUOROBENZOYL)CARBAMATE is a chemical compound with the molecular formula C18H22F2N2O3 It is known for its unique structure, which includes a quinolizidine ring system and a difluorobenzoyl carbamate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R)OCTAHYDRO-2H-QUINOLIZIN-1-YLMETHYL N-(2,6-DIFLUOROBENZOYL)CARBAMATE typically involves the following steps:
Formation of the Quinolizidine Ring: The quinolizidine ring can be synthesized through a series of cyclization reactions starting from appropriate precursors.
Introduction of the Difluorobenzoyl Group: The difluorobenzoyl group is introduced via acylation reactions using 2,6-difluorobenzoyl chloride.
Carbamate Formation: The final step involves the formation of the carbamate linkage by reacting the intermediate with an appropriate isocyanate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
(1R)OCTAHYDRO-2H-QUINOLIZIN-1-YLMETHYL N-(2,6-DIFLUOROBENZOYL)CARBAMATE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Conditions for substitution reactions vary depending on the nature of the substituent and the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolizidine oxides, while reduction can produce quinolizidine alcohols.
科学的研究の応用
Chemistry
In chemistry, (1R)OCTAHYDRO-2H-QUINOLIZIN-1-YLMETHYL N-(2,6-DIFLUOROBENZOYL)CARBAMATE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential biological activities. It may serve as a lead compound for the development of new pharmaceuticals or as a tool for studying biological processes.
Medicine
In medicine, (1R)OCTAHYDRO-2H-QUINOLIZIN-1-YLMETHYL N-(2,6-DIFLUOROBENZOYL)CARBAMATE is investigated for its potential therapeutic applications. Its unique structure may offer advantages in drug design and development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications.
作用機序
The mechanism of action of (1R)OCTAHYDRO-2H-QUINOLIZIN-1-YLMETHYL N-(2,6-DIFLUOROBENZOYL)CARBAMATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets and modulating their activity, leading to various biological outcomes.
類似化合物との比較
Similar Compounds
(1R)-Octahydro-2H-quinolizin-1-ylmethyl (4-fluorobenzoyl)carbamate: This compound has a similar structure but with a single fluorine atom.
(1R)-Octahydro-2H-quinolizin-1-ylmethyl (4-methylbenzoyl)carbamate: This compound features a methyl group instead of fluorine atoms.
(1R)-Octahydro-2H-quinolizin-1-ylmethyl (2-thienylcarbonyl)carbamate: This compound contains a thienyl group instead of a difluorobenzoyl group.
Uniqueness
The presence of the difluorobenzoyl group in (1R)OCTAHYDRO-2H-QUINOLIZIN-1-YLMETHYL N-(2,6-DIFLUOROBENZOYL)CARBAMATE imparts unique properties, such as increased stability and specific reactivity, which distinguish it from similar compounds. These properties make it a valuable compound for various scientific and industrial applications.
特性
分子式 |
C18H22F2N2O3 |
|---|---|
分子量 |
352.4 g/mol |
IUPAC名 |
[(1R)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-yl]methyl N-(2,6-difluorobenzoyl)carbamate |
InChI |
InChI=1S/C18H22F2N2O3/c19-13-6-3-7-14(20)16(13)17(23)21-18(24)25-11-12-5-4-10-22-9-2-1-8-15(12)22/h3,6-7,12,15H,1-2,4-5,8-11H2,(H,21,23,24)/t12-,15?/m0/s1 |
InChIキー |
QBCXSGYRKIFNLO-SFVWDYPZSA-N |
異性体SMILES |
C1CCN2CCC[C@H](C2C1)COC(=O)NC(=O)C3=C(C=CC=C3F)F |
正規SMILES |
C1CCN2CCCC(C2C1)COC(=O)NC(=O)C3=C(C=CC=C3F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 4-[({1-benzyl-3-[2-(4-fluorophenyl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate](/img/structure/B14947171.png)
![(2E)-N-(4-bromophenyl)-2-{[(1E)-2-(naphthalen-2-yl)prop-1-en-1-yl]imino}-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B14947175.png)
![N-{3-[bis(2-methylpropyl)amino]-2-hydroxypropyl}-4-methyl-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B14947177.png)
![Diethyl [1-(4-chlorophenyl)-1-hydroxyethyl]phosphonate](/img/structure/B14947181.png)


![(5E)-5-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylidene}-1-[3-(trifluoromethyl)phenyl]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14947194.png)
![1-(3-Chlorophenyl)-3-[2-(1-methylcyclopropyl)phenyl]urea](/img/structure/B14947198.png)
![1-methyl-3'-[2-(methylsulfanyl)ethyl]-5'-(propan-2-yl)-3a',6a'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrole]-2,4',6'(1H,3'H,5'H)-trione](/img/structure/B14947210.png)





